N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide
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Description
N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide is a useful research compound. Its molecular formula is C20H20ClN3O3S2 and its molecular weight is 449.97. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Microbial Studies
N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide belongs to a class of compounds that have been synthesized for microbial studies. For instance, compounds related to benzothiazole derivatives have been explored for their antibacterial and antifungal activities. A study by Patel and Agravat (2007) delved into the synthesis and microbial studies of new pyridine derivatives, highlighting the potential of benzothiazole compounds in microbial inhibition (Patel & Agravat, 2007).
Pharmacological Evaluation
The compound's structure is closely related to those studied for their pharmacological effects, such as anticonvulsant, anti-inflammatory, and anticancer activities. For example, Faizi et al. (2017) evaluated the anticonvulsant activity of 4-thiazolidinone derivatives, showing how structural modifications can influence pharmacological properties (Faizi et al., 2017).
Antiproliferative Activity
Corbo et al. (2016) investigated a series of N-1,3-benzothiazol-2-ylbenzamide derivatives for their antiproliferative activity against cancer cell lines, indicating the significant potential of benzothiazole derivatives in inducing apoptosis in cancer cells (Corbo et al., 2016).
Chemical Synthesis and Molecular Docking
Benzothiazole derivatives are utilized in chemical synthesis, showcasing their versatility in producing various pharmacologically active compounds. Studies such as those by Flefel et al. (2018) on the synthesis, molecular docking, and in vitro screening of pyridine derivatives emphasize the importance of benzothiazole compounds in the development of new therapeutic agents (Flefel et al., 2018).
properties
IUPAC Name |
N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S2/c1-2-24-17-10-7-15(21)13-18(17)28-20(24)22-19(25)14-5-8-16(9-6-14)29(26,27)23-11-3-4-12-23/h5-10,13H,2-4,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRVPGFKBOKYIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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